6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile
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Overview
Description
6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a trifluoromethyl group and a nitrile group in this compound makes it particularly interesting for various chemical and biological applications.
Preparation Methods
The synthesis of 6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxy-2-naphthaldehyde with trifluoromethylating agents under specific reaction conditions . Another approach includes the use of Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions, using reagents like organolithium compounds.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Scientific Research Applications
6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activities make it a candidate for studying enzyme inhibition and other biochemical pathways.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anticancer and antimicrobial effects.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . The nitrile group also contributes to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile can be compared with other similar compounds, such as:
6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid: This compound also contains a trifluoromethyl group and is used in similar applications, including catalytic reactions and molecular recognition.
6-Methoxy-2(3H)-benzoxazolone: Another compound with a methoxy group, known for its biological nitrification inhibition properties.
The uniqueness of this compound lies in its combination of a chromene core with trifluoromethyl and nitrile groups, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C12H8F3NO2 |
---|---|
Molecular Weight |
255.19 g/mol |
IUPAC Name |
6-methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C12H8F3NO2/c1-17-9-2-3-10-7(5-9)4-8(6-16)11(18-10)12(13,14)15/h2-5,11H,1H3 |
InChI Key |
SGURMMXSTUCKBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(C(=C2)C#N)C(F)(F)F |
Origin of Product |
United States |
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